Cas no 31952-22-4 (4-methylpiperidine-1-carbothioamide)
4-methylpiperidine-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 4-methylpiperidine-1-carbothioamide
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- Inchi: 1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
- InChI Key: NKZTZMGHVVUYMR-UHFFFAOYSA-N
- SMILES: N1(C(N)=S)CCC(C)CC1
4-methylpiperidine-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076760-1g |
4-Methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 1g |
¥1750.0 | 2023-03-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076760-5g |
4-Methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 5g |
¥5089.0 | 2023-03-29 | |
| Ambeed | A1111156-1g |
4-Methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 1g |
$255.0 | 2024-04-20 | |
| Ambeed | A1111156-5g |
4-Methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 5g |
$741.0 | 2024-04-20 | |
| Enamine | EN300-51134-0.05g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-51134-0.1g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 0.1g |
$83.0 | 2023-02-10 | |
| Enamine | EN300-51134-0.25g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 0.25g |
$116.0 | 2023-02-10 | |
| Enamine | EN300-51134-0.5g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 0.5g |
$218.0 | 2023-02-10 | |
| Enamine | EN300-51134-1.0g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 1.0g |
$314.0 | 2023-02-10 | |
| Enamine | EN300-51134-2.5g |
4-methylpiperidine-1-carbothioamide |
31952-22-4 | 95% | 2.5g |
$614.0 | 2023-02-10 |
4-methylpiperidine-1-carbothioamide Suppliers
4-methylpiperidine-1-carbothioamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-methylpiperidine-1-carbothioamide
Introduction to 4-Methylpiperidine-1-Carbothioamide (CAS No. 31952-22-4)
4-Methylpiperidine-1-carbothioamide, with the CAS number 31952-22-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a methyl group and a carbothioamide functional group. These structural characteristics contribute to its unique chemical properties and potential biological activities.
The chemical structure of 4-methylpiperidine-1-carbothioamide can be represented as C7H15NOS. The presence of the carbothioamide group (–CSNH2) imparts thioamide functionalities, which are known for their reactivity and ability to form coordination complexes with various metal ions. This property makes 4-methylpiperidine-1-carbothioamide an interesting candidate for applications in coordination chemistry and catalysis.
In recent years, the biological activities of 4-methylpiperidine-1-carbothioamide have been extensively studied. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that 4-methylpiperidine-1-carbothioamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory effects, 4-methylpiperidine-1-carbothioamide has also been investigated for its neuroprotective properties. A 2020 study in the European Journal of Pharmacology demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 4-methylpiperidine-1-carbothioamide has also been evaluated in preclinical studies. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its development as a drug candidate. Additionally, the compound has shown low toxicity in animal models, further supporting its potential for clinical use.
In the context of drug discovery, 4-methylpiperidine-1-carbothioamide serves as a valuable lead compound for the development of novel therapeutics. Its structural flexibility allows for the synthesis of various derivatives with enhanced biological activities and improved pharmacological properties. For instance, modifications at the methyl group or the carbothioamide moiety can lead to compounds with increased potency and selectivity.
The synthesis of 4-methylpiperidine-1-carbothioamide is well-documented in the literature. A common synthetic route involves the reaction of 4-methylpiperidine with carbon disulfide followed by treatment with ammonia or an amine derivative. This method yields high purity products with good yields, making it suitable for large-scale production.
In conclusion, 4-methylpiperidine-1-carbothioamide (CAS No. 31952-22-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Ongoing research continues to explore its full range of biological activities and optimize its pharmacological profile for clinical applications.
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